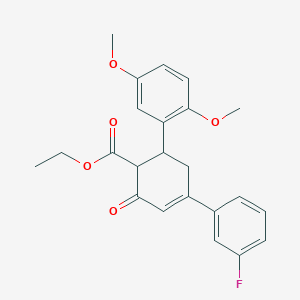
Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C23H23FO5 and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bridged-ring Nitrogen Compounds as Dopamine Analogues
The research on bridged-ring nitrogen compounds, particularly focusing on the synthesis of 3-benzazepine derivatives, offers insights into creating conformationally restricted dopamine analogues. These compounds, derived from ethyl 3,4-dimethoxyphenyl(phenyl)acetate, have been explored for their potential in mimicking dopamine's activity, which could have implications for neurological research and therapy (Gentles et al., 1991).
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structures of certain cyclohexenone carboxylate derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, reveal detailed insights into their configurations and potential interactions. These structural analyses, conducted through single crystal X-ray diffraction, provide foundational knowledge for understanding the reactivity and biological activity of these compounds, potentially guiding their application in synthetic chemistry and drug design (Kaur et al., 2012).
Synthesis and Characterization
The synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate highlight the intricate chemical manipulations possible with cyclohexenone carboxylates. This research provides a pathway for creating complex molecules with potential pharmacological applications, emphasizing the importance of detailed analytical techniques like FT-IR, thermogravimetric analysis, and single-crystal X-ray diffraction in understanding these compounds' properties (Sapnakumari et al., 2014).
Ultrafast Nonlinear Optical Properties
The exploration of cyclohexenone carboxylate derivatives for their ultrafast nonlinear optical properties reveals their potential as organic saturable absorbers. This research delves into the synthesis of specific carboxylate compounds and examines their UV absorption, optical band gaps, and nonlinear absorption coefficients. Such studies open new avenues for these compounds in optical technologies and materials science, particularly in the development of new types of optical limiters and switches (Rashmi et al., 2021).
Molecular Structure and Bioactivity Analysis
Investigations into the molecular structure, vibrational frequencies, and bioactivity potential of certain cyclohexenone carboxylate derivatives underscore their multifaceted applications. Through computational and experimental approaches, such research can elucidate the electronic properties and molecular interactions that define these compounds' reactivity and potential as bioactive molecules. This could be particularly relevant in designing new drugs with specific targeting capabilities or understanding the molecular basis of their mechanisms (Mary et al., 2015).
Mecanismo De Acción
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would likely be influenced by its chemical structure. For example, the presence of the ester group could potentially make the compound susceptible to hydrolysis, which could affect its stability and bioavailability .
Action Environment
The compound’s action, efficacy, and stability could be influenced by a variety of environmental factors, including pH and temperature. For example, the rate of hydrolysis of the ester group could be accelerated at physiological pH .
Propiedades
IUPAC Name |
ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FO5/c1-4-29-23(26)22-19(18-13-17(27-2)8-9-21(18)28-3)11-15(12-20(22)25)14-6-5-7-16(24)10-14/h5-10,12-13,19,22H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBZEDJAUXCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)F)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


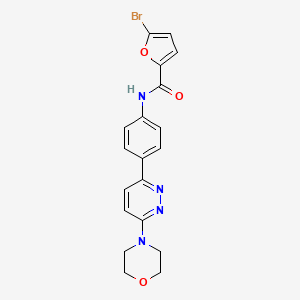
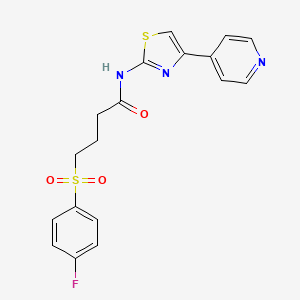
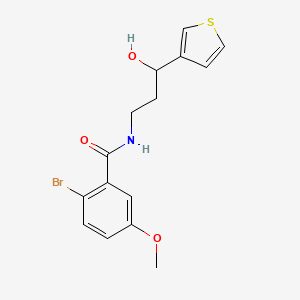
![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
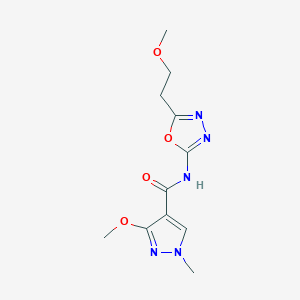
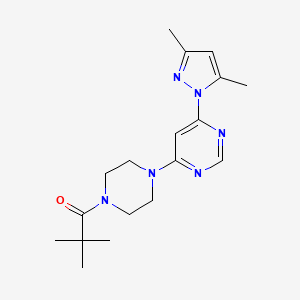
![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2583066.png)
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)
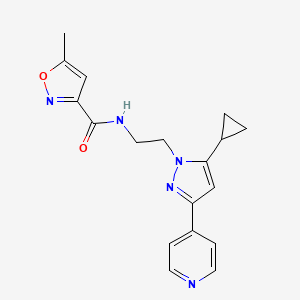
![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)